2-[(Tetrahydro-2H-pyran-4-ylcarbonyl)amino]-acetic acid 2-[(Tetrahydro-2H-pyran-4-ylcarbonyl)amino]-acetic acid
Brand Name: Vulcanchem
CAS No.: 1042644-86-9
VCID: VC2782136
InChI: InChI=1S/C8H13NO4/c10-7(11)5-9-8(12)6-1-3-13-4-2-6/h6H,1-5H2,(H,9,12)(H,10,11)
SMILES: C1COCCC1C(=O)NCC(=O)O
Molecular Formula: C8H13NO4
Molecular Weight: 187.19 g/mol

2-[(Tetrahydro-2H-pyran-4-ylcarbonyl)amino]-acetic acid

CAS No.: 1042644-86-9

Cat. No.: VC2782136

Molecular Formula: C8H13NO4

Molecular Weight: 187.19 g/mol

* For research use only. Not for human or veterinary use.

2-[(Tetrahydro-2H-pyran-4-ylcarbonyl)amino]-acetic acid - 1042644-86-9

Specification

CAS No. 1042644-86-9
Molecular Formula C8H13NO4
Molecular Weight 187.19 g/mol
IUPAC Name 2-(oxane-4-carbonylamino)acetic acid
Standard InChI InChI=1S/C8H13NO4/c10-7(11)5-9-8(12)6-1-3-13-4-2-6/h6H,1-5H2,(H,9,12)(H,10,11)
Standard InChI Key SPNLQHQUMYYRHB-UHFFFAOYSA-N
SMILES C1COCCC1C(=O)NCC(=O)O
Canonical SMILES C1COCCC1C(=O)NCC(=O)O

Introduction

Chemical Identity and Structure

2-[(Tetrahydro-2H-pyran-4-ylcarbonyl)amino]-acetic acid is identified by multiple CAS numbers in chemical databases, including 1286768-92-0 and 1042644-86-9 . This discrepancy in CAS registration reflects variations in cataloging rather than structural differences. The compound possesses the molecular formula C8H13NO4 with a molecular weight of 187.19 g/mol .

The chemical structure consists of a tetrahydropyran ring (a six-membered oxygen-containing heterocycle) with a carbonyl group at the 4-position forming an amide bond with the amino group of glycine (aminoacetic acid). The compound is also known by several synonyms, including:

  • 2-(Tetrahydro-2H-pyran-4-carboxamido)acetic acid

  • 2-(oxane-4-carbonylamino)acetic acid

  • 2-[(oxan-4-yl)formamido]acetic acid

  • (Tetrahydro-2H-pyran-4-carbonyl)glycine

The SMILES notation for this compound is O=C(O)CNC(C1CCOCC1)=O , providing a linear text representation of its molecular structure.

Physical and Chemical Properties

The physical and chemical properties of 2-[(Tetrahydro-2H-pyran-4-ylcarbonyl)amino]-acetic acid are summarized in Table 1:

Table 1: Physical and Chemical Properties of 2-[(Tetrahydro-2H-pyran-4-ylcarbonyl)amino]-acetic acid

PropertyValueReference
Molecular FormulaC8H13NO4
Molecular Weight187.19 g/mol
Physical StateSolid
LogP-0.3862
Topological Polar Surface Area (TPSA)75.63 Ų
Hydrogen Bond Acceptors3
Hydrogen Bond Donors2
Rotatable Bonds3

Synthesis Methods

The synthesis of 2-[(Tetrahydro-2H-pyran-4-ylcarbonyl)amino]-acetic acid typically involves the formation of an amide bond between tetrahydro-2H-pyran-4-carboxylic acid and aminoacetic acid (glycine). This reaction is common in peptide synthesis and follows standard amide coupling protocols.

A general synthetic route includes the following steps:

  • Activation of the carboxylic acid group of tetrahydro-2H-pyran-4-carboxylic acid using coupling agents

  • Nucleophilic attack by the amino group of glycine on the activated carboxylic acid

  • Formation of the amide bond with the elimination of the activating group

  • Purification of the final product

Coupling reagents commonly employed in such syntheses include 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) or other carbodiimide-based reagents . The reaction typically occurs in the presence of a base (such as triethylamine or N,N-diisopropylethylamine) in an appropriate solvent system like N,N-dimethylformamide (DMF) or dichloromethane.

Structural Characteristics and Reactivity

The 2-[(Tetrahydro-2H-pyran-4-ylcarbonyl)amino]-acetic acid molecule possesses several key functional groups that influence its chemical behavior:

These structural features contribute to the compound's potential as a building block in medicinal chemistry, particularly for constructing more complex molecules with defined three-dimensional arrangements.

Related Compounds and Structural Analogs

Several compounds structurally related to 2-[(Tetrahydro-2H-pyran-4-ylcarbonyl)amino]-acetic acid have been documented in the literature:

2-[Methyl(tetrahydro-2H-pyran-4-ylcarbonyl)amino]acetic acid

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Feature
2-[(Tetrahydro-2H-pyran-4-ylcarbonyl)amino]-acetic acidC8H13NO4187.19Tetrahydropyran ring connected to glycine via an amide bond
2-[Methyl(tetrahydro-2H-pyran-4-ylcarbonyl)amino]acetic acidC9H15NO4201.22Methylated derivative with a methyl group on the amide nitrogen
Amino(tetrahydro-2H-pyran-4-yl)acetic acidC7H13NO3159.18Amino group directly attached to the tetrahydropyran ring

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